molecular formula C13H12N4 B13896476 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine

Cat. No.: B13896476
M. Wt: 224.26 g/mol
InChI Key: BKFMNNXMLAXQOE-UHFFFAOYSA-N
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Description

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine is a heterocyclic compound that features both pyridine and indazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine typically involves the formation of the indazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methylpyridine and an appropriate hydrazine derivative, the indazole ring can be formed through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine is unique due to its specific combination of the indazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(2-methylpyridin-4-yl)-1H-indazol-5-amine

InChI

InChI=1S/C13H12N4/c1-8-6-9(4-5-15-8)13-11-7-10(14)2-3-12(11)16-17-13/h2-7H,14H2,1H3,(H,16,17)

InChI Key

BKFMNNXMLAXQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

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